molecular formula C10H11IO2S B14342162 1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene CAS No. 95526-68-4

1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene

Cat. No.: B14342162
CAS No.: 95526-68-4
M. Wt: 322.16 g/mol
InChI Key: GZHHHELXBTTXEM-UHFFFAOYSA-N
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Description

1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom, a sulfonyl group, and a methylbenzene ring

Preparation Methods

The synthesis of 1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and 3-iodoprop-1-ene.

    Reaction Conditions: The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic properties, including anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene involves its interaction with molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, while the iodine atom can act as a leaving group in substitution reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-(3-Iodoprop-1-ene-1-sulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:

    [(E)-3-Iodo-1-propenyl]phenyl sulfone: This compound shares a similar structure but differs in the position of the iodine atom and the presence of a phenyl ring.

    4-Methylbenzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of an iodine atom.

    3-Iodoprop-1-ene-1-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

95526-68-4

Molecular Formula

C10H11IO2S

Molecular Weight

322.16 g/mol

IUPAC Name

1-(3-iodoprop-1-enylsulfonyl)-4-methylbenzene

InChI

InChI=1S/C10H11IO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,7H2,1H3

InChI Key

GZHHHELXBTTXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CCI

Origin of Product

United States

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